2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. The diketone used in this case would be 4-methoxy-2-methylacetophenone.
Acylation: The pyrazole derivative is then acylated using acetic anhydride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline ring using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(1-(4-Hydroxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazoline-4-yl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation and pain.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with receptors in the nervous system to exert analgesic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylphenylboronic acid: Similar in structure but lacks the pyrazole ring.
4-Methoxy-2-methylphenylacetic acid: Similar but without the pyrazole ring and additional methyl groups.
2-Methoxy-5-(phenylamino)methylphenol: Contains a methoxy group and a phenylamino group but differs in the core structure.
Uniqueness
2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both the pyrazole ring and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 2-(1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a derivative of the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data tables.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole structure have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays have shown that This compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .
Table 1: Anticancer Activity Data
Anti-inflammatory Activity
In terms of anti-inflammatory effects, pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This compound has been shown to exhibit a selective COX-2 inhibitory activity with an IC50 value comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) .
Table 2: COX Inhibition Data
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | 30.0 | 8.0 | 3.75 |
Standard NSAID (e.g., Diclofenac) | 25.0 | 10.0 | 2.50 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been extensively studied. This compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in treating bacterial infections .
Table 3: Antimicrobial Activity Data
Case Study 1: Anticancer Efficacy
In a study investigating the efficacy of This compound , researchers treated MDA-MB-231 cells with various concentrations of the compound over a period of 72 hours. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory mechanism of action for this compound using a carrageenan-induced paw edema model in rats. The results showed significant reduction in edema compared to control groups, indicating its potential for managing inflammatory conditions without severe side effects typically associated with traditional NSAIDs.
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-[1-(4-methoxy-2-methylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C15H18N2O3/c1-9-7-12(20-4)5-6-14(9)17-11(3)13(8-15(18)19)10(2)16-17/h5-7H,8H2,1-4H3,(H,18,19) |
InChI Key |
MLROIFMJAKSXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C(=C(C(=N2)C)CC(=O)O)C |
Origin of Product |
United States |
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